molecular formula C15H13NO3 B12937041 1-(Benzyloxy)-1H-indole-5,6-diol

1-(Benzyloxy)-1H-indole-5,6-diol

Cat. No.: B12937041
M. Wt: 255.27 g/mol
InChI Key: LAZWNOLYEUNKJK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-1H-indole-5,6-diol is a substituted indole derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 1-position and hydroxyl groups at the 5- and 6-positions of the indole ring. This structure confers unique physicochemical properties, such as increased lipophilicity compared to unsubstituted dihydroxyindoles, making it valuable in pharmaceutical and materials science research. The benzyloxy group acts as a protective moiety for the hydroxyl groups, enhancing stability during synthetic processes .

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

1-phenylmethoxyindole-5,6-diol

InChI

InChI=1S/C15H13NO3/c17-14-8-12-6-7-16(13(12)9-15(14)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2

InChI Key

LAZWNOLYEUNKJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC3=CC(=C(C=C32)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-1H-indole-5,6-diol typically involves the protection of the indole nitrogen followed by selective hydroxylation at the 5 and 6 positions. One common method involves the use of benzyl chloride to protect the nitrogen atom, followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of 1-(Benzyloxy)-1H-indole-5,6-diol may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-1H-indole-5,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Benzyloxy)-1H-indole-5,6-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 5 and 6 positions can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Benzyloxy)-1H-indole-5,6-diol with structurally related indole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
1-(Benzyloxy)-1H-indole-5,6-diol C₁₅H₁₃NO₃ 255.27 -OCH₂C₆H₅ (1), -OH (5,6) Benzyloxy, Diol
1-Methyl-1H-indole-5,6-diol C₉H₉NO₂ 163.18 -CH₃ (1), -OH (5,6) Methyl, Diol
5,6-Dihydroxyindole C₈H₇NO₂ 149.15 -OH (5,6) Diol
5-Benzyloxy-1H-indole-2-carboxylic acid C₁₆H₁₃NO₃ 267.28 -OCH₂C₆H₅ (5), -COOH (2) Benzyloxy, Carboxylic acid

Key Observations :

  • Steric Effects : The bulky benzyloxy group may hinder reactivity at the 1-position, whereas the methyl group in 1-methyl-1H-indole-5,6-diol offers minimal steric interference .
Physicochemical Properties
Property 1-(Benzyloxy)-1H-indole-5,6-diol 1-Methyl-1H-indole-5,6-diol 5,6-Dihydroxyindole
Melting Point (°C) Not reported Not reported >250 (decomposes)
Solubility Likely low in water Moderate in polar solvents Low in water
Stability High (benzyloxy protection) Moderate Low (prone to oxidation)

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